
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring followed by sulfonylation. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be introduced onto the pyrazole ring through a nickel-catalyzed reaction with arylboronic acids . The reaction conditions often include the use of a nickel catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would need to be optimized for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., nickel for difluoroalkylation). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines would yield sulfonamide derivatives, while reactions with alcohols would produce sulfonate esters.
科学研究应用
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
作用机制
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The difluoroethyl group can influence the electronic properties of the molecule, potentially enhancing its reactivity and stability in certain reactions .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride: A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoromethyl group, which have similar reactivity and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the difluoroethyl group and the sulfonyl chloride moiety on a pyrazole ring.
属性
分子式 |
C6H7ClF2N2O2S |
|---|---|
分子量 |
244.65 g/mol |
IUPAC 名称 |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-6(8,9)4-3-5(11(2)10-4)14(7,12)13/h3H,1-2H3 |
InChI 键 |
GRFHPPOUPILBCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NN(C(=C1)S(=O)(=O)Cl)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
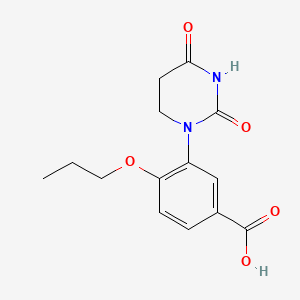


![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
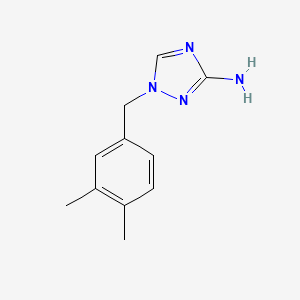
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
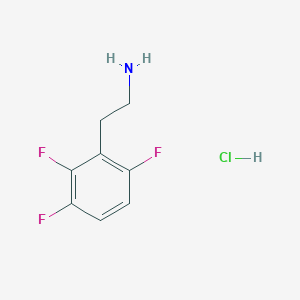
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
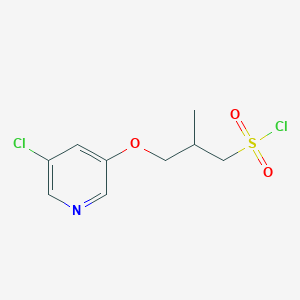
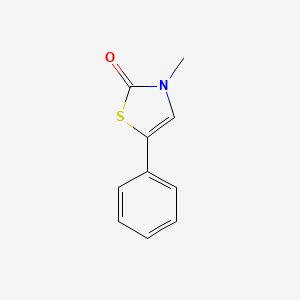
![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

